Predicted Lipophilicity (LogP) Lower Than the Methylene-Homolog Improves CNS Drug-Likeness Score
The target compound lacks the methylene spacer found in its closest commercially cataloged analog, 2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide (Hit2Lead SC-45799346). The homolog exhibits an experimentally validated LogP of 2.85 . Based on the established rule that each sp3 methylene contributes approximately +0.5 to LogP, the target compound is predicted to have a LogP of ~2.35. This shifts the lipophilicity into the optimal range for CNS penetration (LogP 2–3) and is expected to improve aqueous solubility and reduce non-specific protein binding relative to the homolog.
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ~2.35 (predicted based on methylene decrement rule) |
| Comparator Or Baseline | 2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide: LogP = 2.85 (experimental) |
| Quantified Difference | Δ LogP ≈ -0.5 (less lipophilic) |
| Conditions | In silico prediction based on Hit2Lead SC-45799346 experimental data and group contribution principle |
Why This Matters
A LogP of ~2.35 places the compound closer to the CNS 'sweet spot,' making it a more attractive starting point for blood-brain barrier-permeable lead generation than the higher-LogP homolog.
